molecular formula C14H20O4 B1650088 4-[4-(Dimethoxymethyl)phenyl]oxan-4-ol CAS No. 1112459-85-4

4-[4-(Dimethoxymethyl)phenyl]oxan-4-ol

Cat. No.: B1650088
CAS No.: 1112459-85-4
M. Wt: 252.31
InChI Key: NPHLPSBRDZPIEZ-UHFFFAOYSA-N
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Description

4-[4-(Dimethoxymethyl)phenyl]oxan-4-ol is a chemical compound with the molecular formula C13H18O4 It is characterized by the presence of a phenyl group substituted with a dimethoxymethyl group and an oxan-4-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Dimethoxymethyl)phenyl]oxan-4-ol typically involves the reaction of 4-(dimethoxymethyl)benzaldehyde with a suitable oxane derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the oxan-4-ol ring. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Quality control measures, including spectroscopic analysis and chromatography, are employed to verify the identity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Dimethoxymethyl)phenyl]oxan-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxan-4-ol moiety to an alcohol or other reduced forms.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives, depending on the substituents introduced.

Scientific Research Applications

4-[4-(Dimethoxymethyl)phenyl]oxan-4-ol has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-(Dimethoxymethyl)phenyl]oxan-4-ol involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The compound’s effects are mediated through specific pathways, which may include modulation of enzyme activity, receptor binding, or alteration of cellular signaling processes. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethoxymethyl)benzaldehyde: A precursor in the synthesis of 4-[4-(Dimethoxymethyl)phenyl]oxan-4-ol.

    Oxan-4-ol derivatives: Compounds with similar oxan-4-ol moieties but different substituents on the phenyl ring.

Uniqueness

This compound is unique due to the presence of both the dimethoxymethyl group and the oxan-4-ol moiety, which confer distinct chemical and physical properties. This combination of functional groups makes it a valuable compound for various applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

4-[4-(dimethoxymethyl)phenyl]oxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O4/c1-16-13(17-2)11-3-5-12(6-4-11)14(15)7-9-18-10-8-14/h3-6,13,15H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPHLPSBRDZPIEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=C(C=C1)C2(CCOCC2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678506
Record name 4-[4-(Dimethoxymethyl)phenyl]oxan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1112459-85-4
Record name 4-[4-(Dimethoxymethyl)phenyl]oxan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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